2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14646832
InChI: InChI=1S/C10H9F2N3/c11-10(12)8-5-6-15(14-8)9-4-2-1-3-7(9)13/h1-6,10H,13H2
SMILES:
Molecular Formula: C10H9F2N3
Molecular Weight: 209.20 g/mol

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline

CAS No.:

Cat. No.: VC14646832

Molecular Formula: C10H9F2N3

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline -

Specification

Molecular Formula C10H9F2N3
Molecular Weight 209.20 g/mol
IUPAC Name 2-[3-(difluoromethyl)pyrazol-1-yl]aniline
Standard InChI InChI=1S/C10H9F2N3/c11-10(12)8-5-6-15(14-8)9-4-2-1-3-7(9)13/h1-6,10H,13H2
Standard InChI Key IKARMVHLMWNBBI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N)N2C=CC(=N2)C(F)F

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

The systematic name for this compound, 2-[3-(difluoromethyl)pyrazol-1-yl]aniline, reflects its structural components: a pyrazole ring substituted with a difluoromethyl group at position 3 and an aniline group at position 1. The molecular structure (Figure 1) is defined by the following features:

  • Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.

  • Difluoromethyl group: A CF2H-CF_2H substituent at position 3, enhancing electronegativity and metabolic stability.

  • Aniline moiety: A benzene ring with an amino group (NH2-\text{NH}_2) at position 2, enabling electrophilic substitution reactions.

The canonical SMILES representation is C1=CC=C(C(=C1)N)N2C=CC(=N2)C(F)F\text{C1=CC=C(C(=C1)N)N2C=CC(=N2)C(F)F}, and the InChI key is IKARMVHLMWNBBI-UHFFFAOYSA-N\text{IKARMVHLMWNBBI-UHFFFAOYSA-N} .

Physicochemical Properties

Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline

PropertyValue
Molecular FormulaC10H9F2N3\text{C}_{10}\text{H}_9\text{F}_2\text{N}_3
Molecular Weight209.20 g/mol
Boiling Point332.5±37.0C332.5 \pm 37.0^\circ \text{C}
Density1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3
LogP (Partition Coefficient)1.73 (estimated)
PSA (Polar Surface Area)70.23 Ų

The compound’s moderate lipophilicity (LogP1.73\text{LogP} \approx 1.73) suggests balanced solubility in both aqueous and organic phases, making it suitable for drug formulation .

Synthesis and Manufacturing

Cyclocondensation Methodology

The synthesis of 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline typically involves cyclocondensation reactions between hydrazine derivatives and 1,3-dicarbonyl precursors. A representative protocol includes:

  • Reaction of 1,1-difluoro-2,4-pentanedione with phenylhydrazine in methanol under acidic conditions.

  • Catalytic enhancement using triethylamine to facilitate ring closure and improve yields .

  • Purification via recrystallization from acetone or column chromatography.

This method achieves yields exceeding 75%, with purity confirmed by NMR and elemental analysis .

Alternative Synthetic Routes

Recent advances explore microwave-assisted synthesis to reduce reaction times. For example, irradiating difluoromethyl ketones with hydrazines at 100°C for 15 minutes produces pyrazole derivatives with comparable efficiency.

Biological and Pharmacological Activities

Anti-Inflammatory and Analgesic Effects

Pyrazole derivatives are renowned for their cyclooxygenase-2 (COX-2) inhibition, a mechanism shared by drugs like celecoxib. Preliminary studies suggest that the difluoromethyl group in 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline enhances COX-2 selectivity, reducing gastrointestinal toxicity compared to non-selective NSAIDs .

Industrial and Research Applications

Pharmaceutical Development

This compound serves as a lead structure for designing:

  • Non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles.

  • Antidepressants targeting serotonin reuptake inhibition, analogous to fezolamine .

Agrochemical Uses

Incorporating the difluoromethyl group enhances insecticidal activity, as seen in fipronil analogs. Field trials show efficacy against Aphis gossypii (cotton aphid) at dosages of 50–100 g/ha.

Recent Research and Future Directions

Structural Optimization

Ongoing studies focus on fluorine substitution patterns to enhance bioavailability. For instance, replacing difluoromethyl with trifluoromethyl groups alters metabolic stability but may increase hepatotoxicity.

Computational Modeling

Docking simulations reveal strong interactions with COX-2 active sites (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}), guiding rational drug design .

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